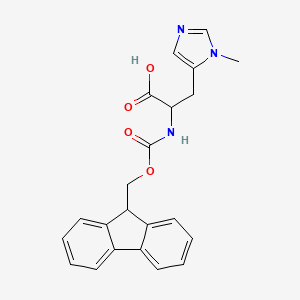

Fmoc-D-His(3-Me)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXEZHNPXCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Fmoc D His 3 Me Oh

Chemo- and Regioselective Synthesis of Fmoc-D-His(3-Me)-OH Derivatives

The synthesis of this compound requires precise control over chemical reactions to ensure the desired isomer is produced with high purity. This involves careful selection of starting materials and reaction conditions to direct the methylation to the correct nitrogen atom of the imidazole (B134444) ring.

Precursor Chemistry and Imidazole N-Methylation Control

The synthesis typically begins with a suitably protected D-histidine precursor. A common strategy involves the use of Fmoc-D-His(Trt)-OH, where the trityl (Trt) group protects the imidazole nitrogen, and the fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group. researchgate.net However, direct methylation of the unprotected histidine imidazole ring often leads to a mixture of N1- and N3-methylated isomers, with the N1-isomer often being the major product. vulcanchem.combris.ac.uk

To achieve regioselective methylation at the N-3 position (also referred to as the π-position), a multi-step approach is often necessary. One method involves protecting the carboxyl group of Fmoc-D-His(Trt)-OH as a trityl ester. researchgate.net Subsequent methylation can then be directed to the desired nitrogen. The choice of methylating agent is also critical; reagents like methyl iodide are commonly used under controlled basic conditions. vulcanchem.com Precise control of pH is essential to prevent over-alkylation. vulcanchem.com

Another strategy to ensure regioselectivity is to start with a precursor where the N1 position is already blocked, thus forcing methylation to occur at the N3 position. The challenge lies in the development of synthetic routes that are both efficient and high-yielding, often requiring chromatographic separation of isomers if the reaction is not perfectly selective. bris.ac.uk

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing side reactions and the formation of impurities. Key factors in optimization include the choice of solvents, reaction temperature, and the nature of the base used in the methylation step. For instance, using polar aprotic solvents like dimethylformamide (DMF) can facilitate the reaction. vulcanchem.com

Low-temperature conditions are often employed during coupling reactions to minimize racemization, a common side reaction in peptide chemistry. vulcanchem.com For example, studies on related compounds have shown that conducting reactions at -20°C can significantly reduce racemization to less than 0.2%. vulcanchem.com

The introduction of the Fmoc protecting group itself is another critical step. This is typically achieved using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate. vulcanchem.combris.ac.uk Optimizing the pH and reaction time for this step is crucial for achieving high yields, which can exceed 75%. vulcanchem.com Post-synthesis purification, often involving recrystallization or chromatography, is essential to obtain the high-purity compound required for peptide synthesis. bris.ac.uk

Analytical Methodologies for Compound Verification and Quality Control

Rigorous analytical methods are essential to confirm the identity and purity of synthesized this compound. These techniques ensure that the final product meets the stringent quality standards required for its use in applications such as solid-phase peptide synthesis (SPPS). chemimpex.comvulcanchem.com

Spectroscopic Characterization Techniques in Synthetic Confirmation

A suite of spectroscopic techniques is employed to verify the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is a powerful tool for confirming the structure. Characteristic signals for the Fmoc group are typically observed in the aromatic region (around δ 7.3–7.8 ppm). vulcanchem.com The presence and position of the methyl group on the imidazole ring can also be confirmed by its specific chemical shift (around δ 3.1 ppm for a similar compound). vulcanchem.com Two-dimensional NMR techniques can provide further confirmation of the connectivity of the atoms. nih.gov

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming the addition of the methyl and Fmoc groups. vulcanchem.combris.ac.uk The expected molecular ion peak [M+H]⁺ for this compound would be at m/z 391.42. chemimpex.comvulcanchem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the Fmoc and carboxylic acid moieties. UV-Vis spectroscopy can be used to detect the Fmoc chromophore, which has a characteristic absorbance maximum around 265 nm. vulcanchem.com

Chromatographic Purity Assessment and Identification of Intermediates

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying any intermediates or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of the final product. chemimpex.comchemimpex.com A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) and water, often with an additive like trifluoroacetic acid (TFA). vulcanchem.combris.ac.uk Purity levels of ≥98% are commonly reported for commercial products. chemimpex.comchemimpex.com HPLC can also be used to monitor the progress of the reaction and to detect the presence of any unreacted starting materials or side products, such as the N1-methylated isomer. bris.ac.uk

Thin-Layer Chromatography (TLC) : TLC is a simpler and faster chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment. bris.ac.uk By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can quickly determine if the reaction is complete. bris.ac.uk

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, ensuring its identity, structural integrity, and purity for subsequent applications in peptide synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁N₃O₄ | chemimpex.comchemimpex.com |

| Molecular Weight | 391.42 g/mol | chemimpex.combiosynth.com |

| Appearance | White to off-white powder | chemimpex.comchemimpex.com |

| Melting Point | 165 - 168 °C | chemimpex.com |

| Optical Rotation [α]D²⁰ | +5.2 ± 3° (c=1 in 1N HCl) | chemimpex.com |

| Purity (HPLC) | ≥ 98% | chemimpex.comchemimpex.com |

| Solubility | Soluble in DMF | vulcanchem.com |

Integration of Fmoc D His 3 Me Oh in Solid Phase Peptide Synthesis Spps

Stereochemical Integrity and Racemization Control During Histidine Coupling

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Histidine is notoriously prone to racemization during the activation and coupling steps of SPPS. nih.govamazonaws.com

The mechanism of histidine racemization involves the imidazole (B134444) ring's π-nitrogen, which can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid. nih.govamazonaws.com This leads to the formation of a planar, achiral enolate intermediate, which can then be reprotonated from either face, resulting in a mixture of L- and D-isomers. amazonaws.com

Several strategies are employed to suppress histidine racemization:

Side-Chain Protection: The most effective method is to protect the imidazole nitrogen to reduce its basicity. While Fmoc-D-His(3-Me)-OH has a permanent methyl group on the N-3 (Nτ) position, which influences the electronic properties of the ring, the potential for racemization still exists. In other histidine derivatives, protecting groups like the trityl (Trt) group on the Nτ-nitrogen are commonly used, although they only offer limited suppression of racemization. amazonaws.comchempep.com Protection of the Nπ-nitrogen, for example with a methoxybenzyl (MBom) group, is more effective at reducing racemization but can be costly and introduce other side reactions. nih.govpeptide.com A study comparing Fmoc-His(Trt)-OH with Fmoc-His(Boc)-OH showed significantly lower epimerization for the Boc-protected version, especially at elevated temperatures. amazonaws.com Another study demonstrated that using Fmoc-His(3-Bum)-OH with the TBTU coupling reagent resulted in no detectable racemization. bris.ac.uk

Choice of Coupling Method: The conditions of the coupling reaction itself are critical. Acidic coupling conditions, such as those using DIC/HOBt, are generally preferred as they help to keep the imidazole ring protonated and less likely to catalyze racemization. nih.gov The use of pre-activation, where the amino acid is activated for a period before being added to the resin, should be minimized as it increases the time the activated species exists and thus the opportunity for racemization. nih.gov

Temperature Control: As mentioned previously, elevated temperatures increase the rate of racemization. nih.gov Therefore, for the incorporation of histidine residues, it is often recommended to perform the coupling at ambient or even reduced temperatures (e.g., 0-5°C) to preserve chiral purity. nih.gov

Additives: The addition of certain reagents can help suppress racemization. HOBt and HOAt are effective in this regard. peptide.com Copper(II) chloride has also been reported as an additive to reduce racemization during segment coupling. peptide.com

For this compound, the permanent methylation at the N-3 position alters the basicity of the remaining N-1 nitrogen. The propensity for racemization would need to be empirically determined for various coupling conditions. However, the general principles of using mild, rapid coupling conditions, avoiding prolonged pre-activation, and carefully controlling the temperature remain the most important strategies for ensuring the stereochemical integrity of the incorporated residue.

Mechanisms of Histidine Racemization in SPPS

Histidine is one of the most racemization-prone amino acids during peptide synthesis. mdpi.comresearchgate.net This propensity is primarily attributed to the chemical nature of its imidazole side chain. The racemization mechanism involves the π-nitrogen of the imidazole ring (N-π, also denoted as N-3) acting as an internal base. nih.govpeptide.compeptide.comsemanticscholar.orgamazonaws.com

During the coupling step in SPPS, the carboxylic acid of the incoming Fmoc-histidine derivative is activated, typically forming an active ester or a similar reactive species. This activation increases the acidity of the proton on the α-carbon. The nearby N-π of the imidazole side chain is sufficiently basic to abstract this acidic α-proton. amazonaws.comresearchgate.net This abstraction results in the formation of a planar, achiral enolate intermediate. amazonaws.com Subsequent reprotonation of this intermediate can occur from either side with nearly equal probability, leading to a mixture of both L- and D-isomers, thereby compromising the chiral purity of the final peptide. amazonaws.comgoogle.com This intramolecular base catalysis is the principal reason for the high degree of racemization observed with histidine derivatives where the N-π is unprotected. nih.govdntb.gov.ua

Strategies for Chiral Purity Preservation of Histidine Residues

Given the mechanism of racemization, strategies to preserve the stereochemical integrity of histidine focus on preventing the intramolecular base catalysis by the imidazole N-π. This is achieved through a combination of side-chain protection, optimization of reaction conditions, and the use of specific additives.

The most effective strategy to suppress histidine racemization is the protection of the imidazole N-π. nih.govsemanticscholar.org By placing a protecting group on this nitrogen, its ability to act as an internal base and abstract the α-proton is eliminated. The regiochemistry of the protection is critical. Protection at the τ-nitrogen (N-τ or N-1), as seen in the commonly used Fmoc-His(Trt)-OH, leaves the π-nitrogen free, thus offering only minor suppression of racemization. amazonaws.com

In contrast, derivatives with a protected π-nitrogen, such as this compound, effectively block the racemization pathway. The methyl group on the N-3 (π) position of the imidazole ring in this compound serves this purpose, ensuring the preservation of chiral integrity during activation and coupling. chemimpex.comchemimpex.com Other protecting groups developed for the N-π position include the t-butoxymethyl (Bum) and the 4-methoxybenzyloxymethyl (MBom) groups, which have also been shown to be highly effective in preventing racemization. nih.govsemanticscholar.orgbris.ac.uk

The table below illustrates the dramatic effect of N-π protection on suppressing racemization by comparing it with the commonly used N-τ protected derivative, Fmoc-His(Trt)-OH.

| Fmoc-His Derivative | Protection Position | Activation Conditions | Pre-activation Time | Racemization (%) | Reference |

|---|---|---|---|---|---|

| Fmoc-His(Trt)-OH | N-τ | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0% | nih.gov |

| Fmoc-His(Trt)-OH | N-τ | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8% | nih.gov |

| Fmoc-His(MBom)-OH | N-π | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3% | nih.gov |

This table demonstrates the significant reduction in racemization when the imidazole N-π is protected (as in Fmoc-His(MBom)-OH) compared to N-τ protection (Fmoc-His(Trt)-OH), especially with increased pre-activation time. This compound, by virtue of its N-π methylation, is expected to exhibit similarly low levels of racemization.

For histidine derivatives that are prone to racemization (i.e., those with an unprotected N-π), the duration of the pre-activation step is a critical factor. acs.org Pre-activation involves mixing the Fmoc-amino acid with the coupling reagent before adding it to the resin-bound peptide. The longer the activated amino acid exists in solution before coupling, the greater the extent of racemization. nih.govnih.gov Studies on Fmoc-His(Trt)-OH show a direct correlation between increased pre-activation time and higher levels of the D-epimer. nih.gov

To mitigate this, one can either minimize or eliminate the pre-activation time (a strategy known as in situ activation). However, this can lead to other side reactions, such as Nα-endcapping. researchgate.netacs.org The use of N-π protected derivatives like this compound circumvents this issue, as the risk of racemization is already minimized, allowing for more flexible and efficient activation protocols.

The concentration and type of additives used during coupling also play a role. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) or Oxyma Pure® are commonly included in coupling reactions. peptide.combachem.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species. They also enhance reactivity and can suppress side reactions. bachem.com For particularly difficult couplings, increasing the concentration of these additives can help maintain chiral purity. ru.nl However, the most robust solution remains the use of an N-π protected histidine derivative.

Impact of Imidazole N-Protection Regiochemistry on Racemization Suppression

Management of Side Reactions and Impurity Profiles in this compound Incorporations

While the N-π methyl group in this compound effectively prevents racemization, other side reactions common to Fmoc-SPPS must still be managed to ensure a high-purity final product.

Formation of Nα-Endcapping By-products

Nα-endcapping is a side reaction that terminates peptide chain elongation. It can occur when the coupling reagent itself reacts with the free N-terminal amine of the growing peptide chain. For example, when using carbodiimide (B86325) coupling reagents like N,N'-diisopropylcarbodiimide (DIC), a stable N-acylurea adduct can form on the N-terminus, preventing further amino acids from being added. bachem.com

This side reaction becomes more prominent under conditions of in situ activation, where the carbodiimide is present in the reaction vessel along with the free amine of the peptide-resin before it has fully reacted with the amino acid to be coupled. researchgate.netacs.org As in situ activation is often employed to minimize racemization with unprotected histidine derivatives, there is a direct trade-off. researchgate.net The use of this compound provides a significant advantage here. Since it is resistant to racemization, intensive pre-activation is not required to preserve chirality, but neither is a strict in situ protocol necessary, allowing for optimized coupling conditions that minimize both racemization and the potential for Nα-endcapping. acs.org

Minimization of Aspartimide Formation and Other Intramolecular Rearrangements

Aspartimide formation is a major side reaction in Fmoc-SPPS that is not specific to histidine but can occur in any peptide sequence containing aspartic acid (Asp). nih.goviris-biotech.de The reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection. iris-biotech.deiris-biotech.de It involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain ester of the preceding Asp residue, forming a cyclic succinimide (B58015) intermediate. nih.goviris-biotech.de This aspartimide ring is unstable and can be opened by nucleophiles, leading to a mixture of by-products, including the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and their corresponding epimers, which are often difficult to separate from the target peptide. mdpi.comnih.gov

The propensity for aspartimide formation is highly sequence-dependent, being most severe in Asp-Gly, Asp-Asn, and Asp-Arg sequences. nih.govpeptide.com While the incorporation of this compound does not directly influence this reaction, its presence in a peptide containing an aspartimide-prone sequence requires careful management of the synthesis strategy.

Strategies to minimize aspartimide formation include:

Adding HOBt to the deprotection solution: A low concentration of HOBt in the piperidine (B6355638) solution can reduce the extent of aspartimide formation. peptide.comnih.gov

Using sterically hindered side-chain protecting groups for Asp: Protecting groups bulkier than the standard tert-butyl (OtBu) group can sterically hinder the initial cyclization reaction. iris-biotech.deiris-biotech.de

Employing backbone protecting groups: Attaching a temporary protecting group like 2,4-dimethoxybenzyl (Dmb) to the nitrogen of the amino acid following Asp can prevent the cyclization. peptide.com

By combining the use of the chirally stable this compound with these established methods for controlling aspartimide formation, high-purity peptides containing both residues can be successfully synthesized.

Detection and Characterization of Peptide Impurities

The incorporation of this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) necessitates rigorous analytical oversight to detect and characterize potential impurities. The unique structure of this N-methylated histidine derivative can influence the side-reaction profile of the growing peptide chain. Common impurities in SPPS can arise from several sources, including incomplete reactions, side-chain reactions, and issues related to the specific amino acid derivatives used. nih.govmdpi.com

Common Impurities and Their Detection:

Deletion Peptides: These impurities arise from incomplete coupling or deprotection steps. mdpi.com For instance, if the coupling of the subsequent amino acid to the N-methylated histidine residue is inefficient due to steric hindrance, a peptide lacking that amino acid will be formed. cem.com Similarly, incomplete Fmoc group removal from this compound would prevent further chain elongation, leading to a truncated peptide. These impurities are typically identified by mass spectrometry (MS), which will show masses corresponding to the expected molecular weight minus the mass of the missing residue(s). mdpi.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for separating these impurities from the target peptide. hplc.eu

Racemization: While the Nα-Fmoc group generally suppresses racemization during coupling, the imidazole ring of histidine can catalyze this side reaction, leading to the incorporation of the L-enantiomer. nih.govchempep.com Although N-methylation at the 3-position is intended to mitigate this, it is crucial to assess the chiral purity of the final peptide. bris.ac.uk Chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids can be used to quantify the extent of racemization.

Side-Chain Alkylation: During the final cleavage from the resin and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated. acs.org These can alkylate sensitive residues. While the 3-methyl group on the imidazole ring is stable, other residues in the peptide, such as methionine or tryptophan, are susceptible to alkylation by protecting groups cleaved from other amino acids. acs.orgpeptide.com These adducts can be detected by mass spectrometry as they result in a specific mass increase corresponding to the attached group (e.g., a t-butyl group). acs.org

Oxidation: Methionine and cysteine residues within the peptide sequence are prone to oxidation. mdpi.com This can occur during synthesis, cleavage, or storage. The resulting sulfoxide (B87167) or sulfone derivatives can be detected by a mass increase of 16 Da or 32 Da, respectively, using mass spectrometry. acs.org

Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, it can cyclize to form an aspartimide intermediate, particularly under basic or acidic conditions. nih.gov This can lead to the formation of β-aspartyl peptides and racemization at the aspartic acid residue. nih.gov The presence of these isomers can often be detected by RP-HPLC, as they may have different retention times from the target peptide. nih.gov

Dimerization: Peptides containing unprotected cysteine residues can form disulfide-linked dimers (homodimers) or oligomers through oxidation. mdpi.comthermofisher.com These species will have a molecular weight corresponding to double that of the monomeric peptide and can be identified by MS and separated by size-exclusion chromatography or RP-HPLC under non-reducing conditions.

Analytical Techniques for Impurity Profiling:

A combination of analytical techniques is essential for a comprehensive impurity profile.

| Analytical Technique | Purpose | Common Findings with His(3-Me) Peptides |

| RP-HPLC | Separation and quantification of impurities. hplc.eu | Detection of deletion sequences, diastereomers (if racemization occurs), and peptides with modified side chains. nih.govmdpi.com |

| Mass Spectrometry (MS) | Identification of impurities based on mass-to-charge ratio. mdpi.com | Confirmation of deletion peptides, oxidized peptides, alkylated peptides, and dimers. mdpi.comacs.org |

| Tandem MS (MS/MS) | Sequencing of the peptide to confirm the primary structure and locate modifications or deletions. | Pinpointing the exact location of a modification or a missing amino acid residue. |

| Chiral Amino Acid Analysis | Quantification of enantiomeric impurities. | Determination of the extent of racemization at the D-His(3-Me) residue or other chiral centers. bris.ac.uk |

A systematic approach using these techniques allows for the reliable identification and quantification of impurities, ensuring the quality and purity of the synthetic peptide containing this compound.

Addressing "Difficult Sequence" Synthesis with this compound

The presence of N-methylated amino acids, including this compound, can contribute to the challenges of synthesizing "difficult sequences." These are peptide chains that are prone to aggregation and poor solvation during SPPS, leading to incomplete reactions and low yields. researchgate.net

Strategies for Overcoming Peptide Aggregation and Solubility Challenges

Peptide chain aggregation is primarily caused by intermolecular hydrogen bonding between the growing peptide backbones, forming stable secondary structures like β-sheets on the resin. peptide.comresearchgate.net The N-methyl group on the amide nitrogen of this compound disrupts one of the hydrogen bond donors at that position, which can locally hinder aggregation. However, aggregation can still occur in other parts of the peptide chain.

Strategies to Mitigate Aggregation:

Chaotropic Salts: The addition of chaotropic salts such as LiCl or NaClO₄ to the coupling and deprotection solutions can disrupt the hydrogen bonding networks responsible for aggregation. peptide.comsigmaaldrich.com

Elevated Temperature: Performing coupling reactions at higher temperatures (e.g., using microwave-assisted synthesis) can provide the energy to overcome kinetic barriers and disrupt aggregates, improving coupling efficiency for sterically hindered residues like N-methylated amino acids. cem.compeptide.com

Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of an amino acid can effectively prevent hydrogen bonding and aggregation. peptide.comsigmaaldrich.com

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific positions can induce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures that lead to aggregation. sigmaaldrich.comresearchgate.net

Isopeptide Strategy: Synthesizing a more soluble depsipeptide precursor by forming an ester linkage at a serine or threonine residue can overcome aggregation. This ester is later rearranged to the native amide bond. nih.govresearchgate.net

| Strategy | Mechanism | Applicability for His(3-Me) Peptides |

| Chaotropic Salts | Disrupts hydrogen bonds | Generally applicable to reduce overall aggregation. peptide.comsigmaaldrich.com |

| Elevated Temperature | Increases reaction kinetics and disrupts aggregates | Particularly useful for coupling hindered N-methylated residues. cem.compeptide.com |

| Backbone Protection (Hmb/Dmb) | Prevents interchain hydrogen bonding | Can be used at other positions in the sequence to prevent aggregation. peptide.comsigmaaldrich.com |

| Pseudoproline Dipeptides | Induces a kink in the peptide backbone | Can be strategically placed in the sequence to break up aggregating regions. sigmaaldrich.comresearchgate.net |

Role of Solvent Systems and Resin Selection in Challenging Couplings

The choice of solvent and solid support plays a critical role in the success of SPPS, especially for difficult sequences.

Solvent Systems:

The ideal solvent should effectively solvate both the resin and the growing peptide chain, minimizing aggregation and facilitating efficient diffusion of reagents. researchgate.net

N,N-Dimethylformamide (DMF): This is the most common solvent for SPPS due to its excellent solvating properties. researchgate.net

N-Methyl-2-pyrrolidone (NMP): NMP has stronger solvating capabilities than DMF and can be a better choice for aggregation-prone sequences. peptide.com

Dimethyl Sulfoxide (DMSO): Often used as a co-solvent with DMF or NMP, DMSO is highly effective at disrupting secondary structures and improving the solubility of difficult sequences. peptide.comchemrxiv.org

Greener Solvent Mixtures: Recent research has focused on more sustainable solvent systems. Mixtures like anisole/DMSO have shown promise in being compatible with flow chemistry and high-temperature synthesis while effectively managing issues like racemization and aspartimide formation. chemrxiv.org Binary mixtures containing N-butyl pyrrolidone (NBP) and dimethyl carbonate (DMC) have also been explored. rsc.orgunibo.it

Resin Selection:

The properties of the solid support, such as the polymer type and loading capacity, can significantly impact the synthesis of difficult peptides.

Polystyrene (PS) Resins: Standard PS resins are widely used, but their hydrophobic nature can sometimes exacerbate aggregation of hydrophobic peptides.

Polyethylene (B3416737) Glycol (PEG)-Grafted Resins: Resins like TentaGel or ChemMatrix, which incorporate PEG, are more hydrophilic and provide a more "solution-like" environment for the growing peptide chain. tandfonline.com This can improve solvation and reduce aggregation, making them suitable for difficult sequences.

Low-Loading Resins: Using a resin with a lower substitution level increases the distance between peptide chains, which can reduce the likelihood of intermolecular aggregation. researchgate.net

| Factor | Consideration for His(3-Me) Synthesis | Research Findings |

| Solvent Polarity | A highly polar environment is needed to solvate the peptide and break aggregates. | DMSO as a co-solvent is effective at disrupting secondary structures. peptide.comchemrxiv.org |

| Solvent Viscosity | Lower viscosity allows for better reagent diffusion within the resin beads. | While effective, some greener solvents like NBP have higher viscosity, which must be managed in automated systems. researchgate.net |

| Resin Type | PEG-based resins can improve solvation of the growing peptide chain. | PEG-PS supports swell well in TFA during cleavage and can be advantageous for difficult sequences. thermofisher.com |

| Resin Loading | Lower loading reduces inter-chain interactions and aggregation. | Low-loading resins are recommended for the synthesis of aggregation-prone sequences. researchgate.net |

By carefully selecting a combination of these strategies, including the use of specialized solvents, appropriate resins, and aggregation-disrupting techniques, the challenges associated with synthesizing difficult sequences containing this compound can be effectively addressed.

Applications of Fmoc D His 3 Me Oh in Advanced Peptide and Peptidomimetic Design

Design and Synthesis of Conformationally Constrained Peptides

The incorporation of Fmoc-D-His(3-Me)-OH into peptide sequences is a key strategy for introducing conformational constraints, which can enhance metabolic stability, receptor affinity, and selectivity. The D-configuration of the amino acid and the methylation of the imidazole (B134444) ring play crucial roles in defining the three-dimensional structure of the resulting peptide.

Incorporation into Macrocyclic and Bridged Structures for Conformational Locking

The synthesis of such macrocyclic structures typically involves assembling the linear peptide on a solid support, followed by cleavage from the resin and solution-phase cyclization or on-resin cyclization strategies. nih.gov The choice of cyclization strategy depends on the desired linkage and the other functional groups present in the peptide. The unique steric and electronic properties imparted by the 3-methyl-D-histidine residue can be leveraged to fine-tune the conformation of the macrocyclic scaffold.

Stereochemical Control in the Generation of Defined Conformational States

The stereochemistry of amino acid residues is a fundamental determinant of peptide secondary and tertiary structure. The incorporation of D-amino acids, such as D-histidine from this compound, can induce specific turns or disrupt regular secondary structures like α-helices and β-sheets. chempep.com This stereochemical control is essential for designing peptides that adopt a particular conformation required for biological activity.

The methylation at the 3-position of the imidazole ring further influences the conformational landscape. This modification prevents the imidazole from acting as a hydrogen bond donor at this position and introduces steric bulk, which can restrict the rotational freedom (χ angles) of the side chain. mdpi.com Historically, controlling racemization of histidine during peptide synthesis has been a significant challenge, often promoted by the imidazole nitrogen. nih.gov The use of N-protected histidine derivatives, such as this compound, helps to mitigate this issue, ensuring the stereochemical integrity of the final peptide. nih.govbris.ac.uk

| Property | Description | Reference |

| Molecular Formula | C22H21N3O4 | chemimpex.com |

| Molecular Weight | 391.42 g/mol | chemimpex.comiris-biotech.de |

| Appearance | White to off-white powder | chemimpex.comchemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.comchemimpex.com |

| Storage | 2-8°C | iris-biotech.de |

Development of Peptidomimetics Utilizing this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is a valuable tool in the synthesis of peptidomimetics, enabling the introduction of non-natural structural elements.

Integration of Unnatural Amino Acids and Non-Peptidic Scaffolds

The synthesis of peptidomimetics often involves the incorporation of unnatural amino acids and non-peptidic scaffolds to alter the peptide backbone and introduce novel functionalities. asm.orgnih.gov this compound can be coupled with other non-canonical amino acids or attached to various scaffolds using standard peptide coupling techniques. nih.govresearchgate.net This approach allows for the creation of diverse molecular architectures with tailored properties. For instance, the imidazole side chain of the histidine derivative can be used for metal coordination or to participate in specific interactions with biological targets. chemimpex.com The D-configuration contributes to increased resistance against enzymatic degradation by proteases, a common issue with natural L-peptides. chempep.com

Strategies for Modulating Backbone and Side-Chain Structures for Research Purposes

Modifying the backbone and side-chain structures of peptides is a key strategy in medicinal chemistry research to develop compounds with enhanced pharmacological profiles. vulcanchem.com The use of this compound allows for precise modifications. The 3-methyl group on the imidazole ring alters its electronic properties and steric profile, which can be exploited to modulate binding affinity and selectivity for specific biological targets. chemimpex.com Researchers can systematically vary the peptide sequence around the D-His(3-Me) residue to probe structure-activity relationships (SAR). researchgate.net This systematic approach, facilitated by the compatibility of this compound with SPPS, accelerates the discovery of lead compounds in drug development. chemimpex.comchemimpex.com

Methodologies for Bioconjugation and Research Probe Development

The unique chemical properties of the histidine side chain make it a useful handle for bioconjugation and the development of research probes. While the 3-methyl group blocks one of the nitrogen atoms of the imidazole ring, the other nitrogen remains available for potential chemical modifications or interactions.

Derivatization Techniques for Covalent Attachment of Biomolecules

The covalent attachment of biomolecules, or bioconjugation, is critical for creating targeted drug delivery systems, diagnostic probes, and functionalized biomaterials. The histidine side chain, with its imidazole ring, is a versatile handle for such modifications. rsc.org The use of this compound in peptide synthesis incorporates a specifically modified histidine residue that can be leveraged for derivatization. chemimpex.com

The methylation at the N(τ) position of the imidazole ring in this compound leaves the N(π) nitrogen available for coordination with metal ions or for other chemical modifications. chemimpex.com However, more recent and chemoselective methods target the carbon atoms of the imidazole ring. One prominent technique is the visible-light-promoted C2-selective C-H alkylation. acs.orgchinesechemsoc.org This Minisci-type reaction allows for the site-selective installation of various alkyl groups onto the histidine residue within a peptide chain under mild conditions, a reaction that is not impeded by the N(τ)-methyl group. acs.org This strategy preserves the nitrogen atoms of the imidazole ring, which are often crucial for the peptide's biological function. chinesechemsoc.org

Another approach involves the post-synthetic modification of the peptide containing the His(3-Me) residue. The imidazole ring can be targeted by specialized reagents for covalent attachment. For example, thiophosphorodichloridate reagents have been used for chemoselective histidine labeling, creating a stable phosphoramidate (B1195095) linkage that can be further derivatized using click chemistry. The presence of the D-His(3-Me) residue provides a unique, proteolytically stable site for introducing functionalities such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic profiles.

| Derivatization Site | Technique | Reagent Type | Resulting Linkage |

| Imidazole C2-position | C-H Alkylation | C4-alkyl-1,4-dihydropyridine (DHP) | Stable C-C bond |

| Imidazole N(π)-position | Phosphorylation Mimic | Thiophosphoroalkyne dichloridate (TPAC) | Thiophosphoramidate |

| Imidazole Ring | Metal Coordination | Metal Ions (e.g., Cu(II), Zn(II)) | Coordinate Bond |

Synthesis of Labeled Peptides as Tools for Chemical Biology Research

Labeled peptides are indispensable tools in chemical biology for studying biological processes, tracking peptide localization, and quantifying receptor interactions. This compound can be incorporated into peptides to serve as or facilitate the attachment of various labels.

Fluorescent Labeling: The unique reactivity of the His(3-Me) residue can be exploited for attaching fluorescent probes. While direct labeling of the methylated imidazole is possible, a common strategy is to incorporate the modified histidine to influence the peptide's properties and attach a fluorophore at the N- or C-terminus or to another reactive side chain (e.g., Lysine (B10760008), Cysteine) in the sequence. biosynth.com Furthermore, the incorporation of 3-methyl-histidine itself has been shown to modulate the spectral properties of fluorescent proteins, suggesting that its presence in a peptide could be used to create novel intrinsic probes or fine-tune the properties of an attached fluorophore. acs.org

Table of Labeling Strategies Using or Compatible with His(3-Me)

| Label Type | Application | Method of Incorporation |

|---|---|---|

| Stable Isotopes (¹³C, ¹⁵N) | NMR Spectroscopy | Synthesis with isotopically enriched this compound |

| Fluorophores | Fluorescence Microscopy, FRET | Post-synthetic conjugation to the peptide containing His(3-Me) |

Advanced Synthetic Approaches for Complex Peptide Architectures

Lipidation and Glycosylation Strategies for Peptide Modification

Lipidation: Lipidation is a widely used chemical modification strategy to improve the therapeutic potential of peptides by enhancing their metabolic stability, membrane permeability, and pharmacokinetic profile. creative-peptides.comacs.org This process involves the covalent attachment of a lipid moiety, such as a fatty acid, to the peptide chain. rsc.orgnih.gov Lipidation can be achieved by attaching the lipid to the N-terminus, C-terminus, or a suitable amino acid side chain, most commonly lysine or cysteine. tandfonline.com

Glycosylation: Glycosylation, the attachment of carbohydrate moieties to a peptide, is another critical modification that can enhance solubility, stability, and bioavailability. thieme-connect.com While O-glycosylation on serine and threonine or N-glycosylation on asparagine are most common, direct glycosylation of the histidine side chain has also been reported. rsc.orgnih.govnih.gov

A peptide containing D-His(3-Me) can be synthesized and subsequently glycosylated at a suitable Ser or Thr residue. This is typically achieved by incorporating a protected glycosylated amino acid building block, such as Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH, during SPPS. The presence of the D-His(3-Me) residue can affect the final conformation of the glycopeptide and its presentation of the carbohydrate moiety to its target receptor. While direct glycosylation of the N(τ)-methylated imidazole ring is not a standard procedure, synthetic strategies for other histidine modifications, like ADP-ribosylation, have been developed using Fmoc chemistry, indicating the potential for creating novel glycosylated histidine derivatives. nih.gov

Emerging Trends and Future Directions in Fmoc D His 3 Me Oh Research

Sustainable and Green Chemistry Approaches in Fmoc-D-His(3-Me)-OH Utilization

The pharmaceutical industry's growing emphasis on green chemistry is significantly influencing peptide synthesis. rsc.orgunifi.it The traditional Fmoc solid-phase peptide synthesis (SPPS), while effective, is often criticized for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and the generation of substantial chemical waste. rsc.orgunifi.itdntb.gov.ua

Recent research has focused on replacing DMF with greener alternatives. researchgate.net Binary solvent mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), or 2-methyltetrahydrofuran (B130290) (2-MeTHF), have shown promise. unifi.itresearchgate.net The development of protocols that utilize these more environmentally benign solvents for the incorporation of protected amino acids, including histidine derivatives, is a key area of investigation. rsc.orgunibo.it

Another critical aspect of sustainable peptide synthesis is the minimization of protecting groups. The use of side-chain protecting groups on amino acids like histidine contributes to a lower atom economy and generates impurities during the final cleavage step. rsc.orgunibo.it Strategies that allow for the use of side-chain unprotected histidine derivatives are being actively explored. rsc.orgunibo.it For instance, the combination of specific coupling reagents like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has enabled the successful incorporation of unprotected histidine in greener solvent systems. rsc.orgunibo.it This approach not only improves the sustainability of the process but can also simplify the final purification. rsc.org

The table below summarizes some green solvents and their potential application in SPPS.

| Green Solvent/System | Key Features & Potential Applications in SPPS |

| Dimethyl Sulfoxide (DMSO) | Biodegradable and less toxic than DMF. Used in binary mixtures to improve solubility and reaction kinetics. unifi.itresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent with a favorable environmental profile. researchgate.net |

| Ethyl Acetate (EtOAc) | A less toxic alternative to chlorinated solvents, often used in solvent mixtures. researchgate.net |

| N-Butylpyrrolidone (NBP) | A potential replacement for DMF, though its viscosity can be a challenge in automated systems. unifi.itresearchgate.net |

| Oxyma Pure/TBEC in Green Solvents | Enables the use of side-chain unprotected arginine and histidine, improving atom economy and reducing impurities. rsc.orgunibo.it |

Automation and High-Throughput Synthesis Methodologies for Peptide Libraries

The discovery of novel peptide-based drugs often relies on the screening of large peptide libraries. americanpharmaceuticalreview.com Automation and high-throughput synthesis (HTS) are therefore essential for accelerating this process. americanpharmaceuticalreview.comspringernature.com Modern peptide synthesizers have revolutionized the field, allowing for the parallel synthesis of numerous peptides with high efficiency. peptide.com

The integration of automated systems for the synthesis of peptides containing modified amino acids like this compound is crucial. Fully automated platforms are being developed that can handle complex chemistries, including the incorporation of aza-amino acids and other non-canonical building blocks. biorxiv.org These systems often employ pre-activated building blocks to streamline the synthesis process and improve yields. biorxiv.org

Split-and-pool synthesis is a powerful combinatorial technique used to generate vast peptide libraries on solid supports, often referred to as one-bead-one-compound (OBOC) libraries. acs.org This method allows for the creation of millions of unique peptide sequences in a single synthesis. acs.org The subsequent screening and deconvolution of these libraries to identify active "hits" is a significant challenge that is being addressed by advanced analytical techniques. acs.orgnih.gov

The development of methodologies for the high-throughput synthesis and screening of cyclic peptide libraries is also a major area of focus, as cyclic peptides often exhibit enhanced stability and bioactivity. nih.gov

Novel Protecting Group and Derivatization Strategies for Histidine Residues

The imidazole (B134444) side chain of histidine presents unique challenges during peptide synthesis, including the risk of racemization. nih.gov The choice of protecting group for the histidine side chain is therefore critical. While the trityl (Trt) group is commonly used for Nτ-protection in Fmoc-His(Trt)-OH, it does not completely eliminate the risk of racemization, especially under basic coupling conditions. nih.govabbexa.com

To address this, researchers are continuously developing novel protecting groups for the histidine imidazole nitrogen. The Nπ-benzyloxymethyl (Bom) group and its derivatives, such as the t-butoxymethyl (Bum) and 4-methoxybenzyl-oxymethyl (MBom) groups, have been introduced to suppress racemization. nih.gov However, these can be expensive and may be associated with side reactions. nih.gov The search for a cost-effective and robust solution to prevent histidine racemization remains an active area of research. nih.gov

Derivatization strategies are also employed to modify histidine residues post-synthetically, introducing new functionalities or probes for studying peptide structure and function. For example, carbethoxylation using diethyl pyrocarbonate (DEP) can be used to modify histidine residues, and the resulting derivatives can be characterized by mass spectrometry. acs.org Other derivatization reagents like fluorenyl methyl chloroformate (FMOC-Cl) and aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used for the analysis of amino acids, including histidine, by enhancing their detectability. rsc.orgcreative-proteomics.com

The table below highlights some protecting groups used for histidine and their key characteristics.

| Protecting Group | Position | Key Features |

| Trityl (Trt) | Nτ | Commonly used, but risk of racemization remains. nih.govabbexa.com |

| t-Butyloxycarbonyl (Boc) | Nπ/Nτ | Used in Boc-SPPS, provides acid-labile protection. peptide.com |

| Benzyloxymethyl (Bom) | Nπ | Suppresses racemization but can be expensive. nih.gov |

| t-Butoxymethyl (Bum) | Nπ | TFA-labile derivative of Bom. nih.gov |

| 4-Methoxybenzyl-oxymethyl (MBom) | Nπ | Aims to suppress racemization but can have side reactions. nih.gov |

| 1-Adamantyloxymethyl (1-Adom) | Nπ | Removable by trifluoroacetic acid and stable to piperidine (B6355638). rsc.org |

Advanced Analytical Techniques for Real-Time Process Monitoring and Complex Product Characterization

The complexity of modern peptide synthesis necessitates the use of advanced analytical techniques for both real-time process monitoring and the detailed characterization of the final product. sterlingpharmasolutions.comijsra.net Process Analytical Technology (PAT) is being increasingly integrated into SPPS to enhance understanding and control of the synthesis process. researchgate.netacs.org

For the characterization of the final peptide product, a combination of high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and mass spectrometry (MS) is the gold standard. sterlingpharmasolutions.comijsra.netbiosynth.com These techniques provide crucial information on the purity, identity, and sequence of the synthesized peptide. biosynth.comnumberanalytics.com For more complex peptides and for elucidating higher-order structure, techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are employed. ijsra.netnumberanalytics.comresearchgate.net Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing peptides and identifying post-translational modifications, including those on histidine residues. numberanalytics.comnih.gov

The following table lists key analytical techniques and their applications in the context of this compound containing peptides.

| Analytical Technique | Application in Peptide Synthesis and Characterization |

| Refractive Index (RI) Monitoring | Real-time monitoring of coupling, deprotection, and washing steps in SPPS. schmidt-haensch.comdigitellinc.com |

| Raman Spectroscopy | Real-time monitoring of reaction kinetics and solvent usage in SPPS. acs.orgacs.org |

| HPLC/UPLC | Purity assessment and purification of the final peptide product. sterlingpharmasolutions.comijsra.netbiosynth.com |

| Mass Spectrometry (MS) | Molecular weight determination and confirmation of peptide identity. biosynth.comnumberanalytics.comnumberanalytics.com |

| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and identification of modifications. numberanalytics.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural analysis of peptides in solution. ijsra.netnumberanalytics.com |

| Circular Dichroism (CD) | Assessment of peptide secondary structure. ijsra.netresearchgate.net |

| Amino Acid Analysis (AAA) | Determination of the amino acid composition of the peptide. biosynth.comnumberanalytics.com |

Q & A

Basic: What are the key considerations for synthesizing and purifying Fmoc-D-His(3-Me)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Synthesis Design : Use Fmoc-chemistry protocols with orthogonal protection for the imidazole group (e.g., Trt or Me groups) to prevent side reactions during coupling .

- Purification : Employ reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to resolve impurities. Monitor UV absorption at 220 nm for Fmoc-group detection .

- Solubility Challenges : Dissolve the compound in DMSO (100 mg/mL) with sonication, but ensure final DMSO concentration ≤5% in peptide synthesis to avoid denaturation .

Basic: How to validate the enantiomeric purity of this compound in peptide intermediates?

Methodological Answer:

-

Chromatographic Separation : Use a Chiral MX(2)-RH column with cellulose-based stationary phase and isocratic elution (e.g., acetonitrile:water:acetic acid = 50:50:1) to separate D/L isomers. Retention times differ by ~1.7 min (D-form: ~8.0 min; L-form: ~9.7 min) .

-

Validation Parameters :

Parameter Value/Result Reference Linearity (r²) 0.9999 (0.15–2.93 μg/mL) LOD/LOQ 0.049 μg/mL / 0.15 μg/mL Precision (RSD) <1.1% (intra-day)

Advanced: How to resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

- Contextual Analysis : Solubility varies with protecting groups (e.g., Trt vs. Me) and solvent systems. For example:

- Experimental Replication : Verify solubility under controlled conditions (pH, temperature) and cross-reference with COA (Certificate of Analysis) data from suppliers .

Advanced: What methodological strategies optimize chiral separation of this compound from its L-isomer?

Methodological Answer:

- Column Selection : Cellulose tris(4-chloro-3-methylphenylcarbamate) columns (e.g., Chiral MX(2)-RH) provide superior enantioselectivity over traditional silica-based columns .

- Mobile Phase Optimization : Adjust acetonitrile:water ratios (e.g., 480:520) to balance resolution and run time. Add 0.1% acetic acid to suppress ionization and improve peak symmetry .

- Area Normalization vs. External Standard : Use area normalization for routine analysis (no reference standard required; RSD <2.5%), while external standard methods are preferred for regulatory compliance .

Advanced: How to troubleshoot racemization during this compound incorporation into peptides?

Methodological Answer:

- Coupling Conditions : Use low-temperature (0–4°C) coupling with activating agents like HATU or PyBOP to minimize base-induced racemization .

- Racemization Detection : Analyze crude peptides via Marfey’s reagent derivatization followed by HPLC to quantify D/L ratios .

- Side-Chain Protection : Ensure complete Trt/Me protection of the histidine imidazole group to prevent nucleophilic interference .

Basic: What stability considerations apply to this compound in experimental workflows?

Methodological Answer:

- Short-Term Stability : Solutions in acetonitrile/water remain stable for 24 hours at 25°C (RSD <2% for peak area) .

- Long-Term Storage : Store lyophilized powder at -80°C (6 months) or -20°C (1 month) under argon to prevent Fmoc-group cleavage and oxidation .

- In-Process Monitoring : Use LC-MS to detect degradation products (e.g., free histidine or Fmoc-depleted species) during prolonged synthesis .

Advanced: How to reconcile discrepancies in reported melting points for Fmoc-protected histidine derivatives?

Methodological Answer:

- Data Source Evaluation : Compare values from peer-reviewed studies (e.g., 141–146°C for Fmoc-D-His(Trt)-OH ) vs. supplier COAs.

- Methodological Factors : Melting points vary with heating rate (1–2°C/min recommended) and purity (>98% by HPLC required for reproducibility) .

- Controlled Replication : Perform DSC (Differential Scanning Calorimetry) with standardized protocols to validate thermal properties .

Advanced: What analytical techniques complement HPLC for characterizing this compound in complex matrices?

Methodological Answer:

- Circular Dichroism (CD) : Confirm enantiomeric purity by detecting Cotton effects at 220–250 nm .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify regioselective methylation (e.g., 3-Me vs. 1-Me imidazole protection) .

- High-Resolution MS : Validate molecular integrity (e.g., [M+H]⁺ = 585.7 for this compound) and detect trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.